molecular formula C14H14N2O4S B4947914 N-(2-ETHYLPHENYL)-3-NITRO-BENZENESULFONAMIDE CAS No. 6109-01-9

N-(2-ETHYLPHENYL)-3-NITRO-BENZENESULFONAMIDE

Cat. No.: B4947914
CAS No.: 6109-01-9
M. Wt: 306.34 g/mol
InChI Key: LMDBVGLZYIQMBY-UHFFFAOYSA-N
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Description

N-(2-ETHYLPHENYL)-3-NITRO-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Scientific Research Applications

N-(2-ETHYLPHENYL)-3-NITRO-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new antibiotics.

    Industry: Utilized in the production of dyes and pigments due to its aromatic structure and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYLPHENYL)-3-NITRO-BENZENESULFONAMIDE typically involves the reaction of 2-ethylphenylamine with 3-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (25-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:

  • Continuous flow reactors to maintain consistent reaction conditions.
  • Use of automated systems for precise control of temperature and reagent addition.
  • Purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYLPHENYL)-3-NITRO-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: Although less common, the ethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: N-(2-ETHYLPHENYL)-3-AMINOBENZENESULFONAMIDE.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: N-(2-CARBOXYLPHENYL)-3-NITRO-BENZENESULFONAMIDE.

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-3-NITRO-BENZENESULFONAMIDE is primarily related to its ability to inhibit bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for nucleic acids, thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHYLPHENYL)-3-NITRO-BENZENESULFONAMIDE: Similar structure but with a methyl group instead of an ethyl group.

    N-(2-CHLOROPHENYL)-3-NITRO-BENZENESULFONAMIDE: Contains a chlorine atom instead of an ethyl group.

    N-(2-ETHYLPHENYL)-4-NITRO-BENZENESULFONAMIDE: Nitro group positioned differently on the benzene ring.

Uniqueness

N-(2-ETHYLPHENYL)-3-NITRO-BENZENESULFONAMIDE is unique due to the specific positioning of the ethyl and nitro groups, which can influence its reactivity and interaction with biological targets. The presence of the ethyl group can also affect the compound’s lipophilicity and, consequently, its pharmacokinetic properties.

Properties

IUPAC Name

N-(2-ethylphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-2-11-6-3-4-9-14(11)15-21(19,20)13-8-5-7-12(10-13)16(17)18/h3-10,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDBVGLZYIQMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387303
Record name N-(2-ETHYLPHENYL)-3-NITRO-BENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6109-01-9
Record name N-(2-ETHYLPHENYL)-3-NITRO-BENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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